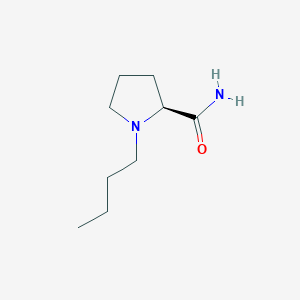
(S)-1-Butylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Butylpyrrolidine-2-carboxamide, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits. It is a pentadecapeptide, meaning it contains 15 amino acids, and is derived from a protein found in the digestive system called body protection compound. BPC-157 has been shown to have a wide range of effects on the body, including accelerating wound healing, reducing inflammation, and promoting tissue regeneration. In
Wirkmechanismus
The exact mechanism of action of (S)-1-Butylpyrrolidine-2-carboxamide is not fully understood, but it is thought to work by modulating various growth factors and signaling pathways in the body. (S)-1-Butylpyrrolidine-2-carboxamide has been shown to increase the expression of several growth factors, including vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), which promote angiogenesis and tissue regeneration. (S)-1-Butylpyrrolidine-2-carboxamide has also been shown to activate the Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
(S)-1-Butylpyrrolidine-2-carboxamide has a wide range of biochemical and physiological effects on the body. It has been shown to accelerate wound healing by promoting angiogenesis and collagen synthesis. (S)-1-Butylpyrrolidine-2-carboxamide also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. Additionally, (S)-1-Butylpyrrolidine-2-carboxamide promotes tissue regeneration by increasing the proliferation and differentiation of stem cells. In the gastrointestinal tract, (S)-1-Butylpyrrolidine-2-carboxamide has been shown to have anti-ulcer effects by increasing the expression of growth factors and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-1-Butylpyrrolidine-2-carboxamide in lab experiments is its wide range of effects on the body. It can be used to study wound healing, inflammation, tissue regeneration, and neuroprotection, among other things. Additionally, (S)-1-Butylpyrrolidine-2-carboxamide has been shown to be safe and well-tolerated in animal studies, with few side effects reported. However, one limitation of using (S)-1-Butylpyrrolidine-2-carboxamide is its high cost and complexity of synthesis, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for (S)-1-Butylpyrrolidine-2-carboxamide research. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. (S)-1-Butylpyrrolidine-2-carboxamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic benefits in humans. Additionally, (S)-1-Butylpyrrolidine-2-carboxamide may have potential applications in sports medicine, as it has been shown to accelerate muscle healing and reduce inflammation in animal models. Further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
(S)-1-Butylpyrrolidine-2-carboxamide is synthesized in the laboratory using solid-phase peptide synthesis. This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected by various chemical groups during the synthesis to prevent unwanted reactions, and then these groups are removed to reveal the final peptide product. (S)-1-Butylpyrrolidine-2-carboxamide is typically synthesized in small batches due to its high cost and complexity.
Wissenschaftliche Forschungsanwendungen
(S)-1-Butylpyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic benefits in various animal models, such as rats and mice. The peptide has been shown to accelerate wound healing, reduce inflammation, and promote tissue regeneration in several different tissues, including the skin, muscle, and bone. (S)-1-Butylpyrrolidine-2-carboxamide has also been shown to have neuroprotective effects, reducing damage to the brain caused by various insults, such as traumatic brain injury and stroke. Additionally, (S)-1-Butylpyrrolidine-2-carboxamide has been shown to have anti-ulcer effects in the gastrointestinal tract, protecting against damage caused by non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.
Eigenschaften
CAS-Nummer |
128843-29-8 |
|---|---|
Produktname |
(S)-1-Butylpyrrolidine-2-carboxamide |
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(2S)-1-butylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-2-3-6-11-7-4-5-8(11)9(10)12/h8H,2-7H2,1H3,(H2,10,12)/t8-/m0/s1 |
InChI-Schlüssel |
DUWFKLLOEYCHRL-QMMMGPOBSA-N |
Isomerische SMILES |
CCCCN1CCC[C@H]1C(=O)N |
SMILES |
CCCCN1CCCC1C(=O)N |
Kanonische SMILES |
CCCCN1CCCC1C(=O)N |
Synonyme |
2-Pyrrolidinecarboxamide,1-butyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



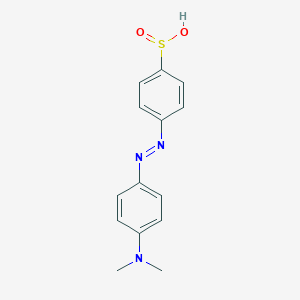
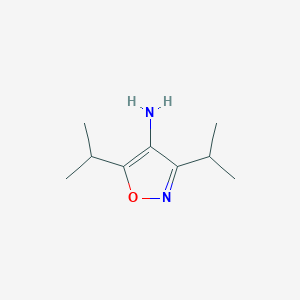
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
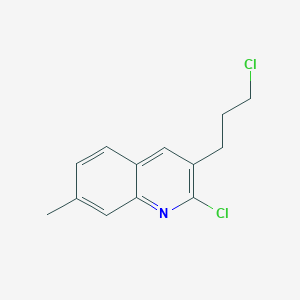

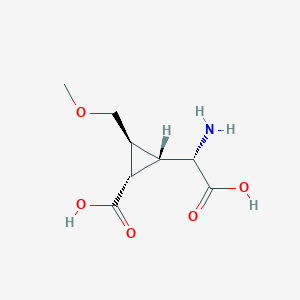
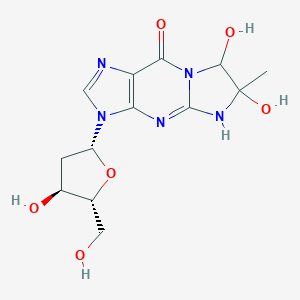
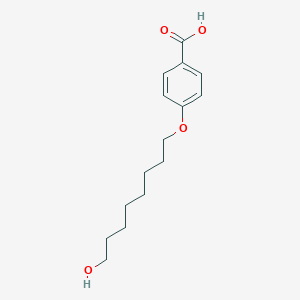

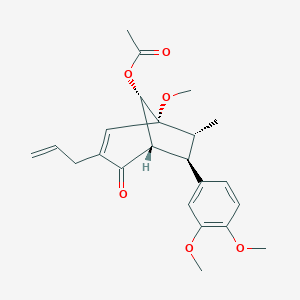
![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)
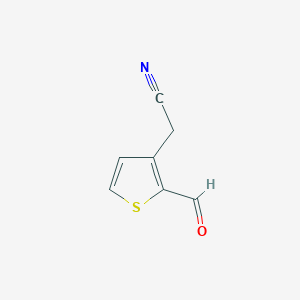

![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)